2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine
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Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine is a chemical compound characterized by the presence of both imidazole and pyridine rings, with chlorine and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine typically involves the reaction of 4,5-dichloroimidazole with 3-nitropyridine under specific conditions. The reaction may require the use of a base, such as sodium hydroxide, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-(4,5-dichloro-1H-imidazol-1-yl)-3-aminopyridine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile
- 2-(4,5-dichloro-1H-imidazol-1-yl)ethanol
- 2-(4,5-dichloro-1H-imidazol-1-yl)acetohydrazide
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine is unique due to the presence of both nitro and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse applications and interactions in various fields.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O2/c9-6-7(10)13(4-12-6)8-5(14(15)16)2-1-3-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXUQPCPSURCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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